
N-Methylformamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylformamide-d5 (C₂H₂D₅NO) is a deuterated derivative of N-Methylformamide (NMF), where five hydrogen atoms are replaced with deuterium (D). The linear formula is specified as DCONDCD₃, indicating deuteration at both the formyl (DCO) and methyl (CD₃) groups . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution reduces signal interference from protonated solvents, improving spectral resolution .
This compound retains the polar aprotic solvent properties of its non-deuterated counterpart, enabling its use in organic synthesis, peptide chemistry, and as a reaction medium for sensitive organometallic reactions . Its high purity (≥99% isotopic enrichment) ensures minimal interference in analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylformamide-d5 is typically prepared by allowing deuterated methylamine to react with deuterated methyl formate. The reaction proceeds as follows:
CD3NH2+DCOOCD3→DCONHCD3+CD3OH
This reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
The industrial production of this compound involves a two-step continuous technological process. The first step is the catalytic dehydrogenation of deuterated methyl alcohol to produce deuterated methyl formate. The second step involves the aminating reaction of deuterated methyl formate with deuterated methylamine. The reaction conditions include temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating reaction .
Chemical Reactions Analysis
Types of Reactions
N-Methylformamide-d5 undergoes various types of chemical reactions, including:
Reduction: It can be reduced to formamide under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents under atmospheric conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Methylisocyanate, formamide, and other nitrogen-containing compounds.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Methylformamide-d5 (NMF-d5) is a deuterium-labeled form of N-Methylformamide (NMF), used in scientific research for various applications, including drug development and mechanistic studies .
Scientific Research Applications
Tracers in Drug Development: Stable isotopes like deuterium are incorporated into drug molecules as tracers for quantitation during drug development . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Spectroscopy: NMF-d5 is used in spectroscopic studies, such as NMR spectroscopy, where the deuterium label can help simplify spectra and provide mechanistic information .
Liquid Structure Analysis: N-methylformamide (NMF) is used to compare the structures of formamide (FA) and dimethylformamide (DMF) and to explain physiochemical properties . X-ray diffraction methods have been employed to investigate the liquid structure of NMF . The structure parameters within a molecule were obtained as follows: C=O : 122(1) pm, C(methyl)–N : 145(2) pm, C(carbonyl)–N : 134(2) pm, N···O : 222(4) pm, C(methyl)···O : 278(6) pm . The intermolecular hydrogen–bonded N···O distance was estimated to be 298(11) pm .
Model Substance for Protein Research: NMF and DMF serve as model substances for basic research in the investigation of protein conformation, hydration, and stability . They are also used in parametrizing molecular dynamics force fields (FFs) for an accurate representation of peptide bond behavior, or for FF verification . The ability of an FF to correctly capture the energetics and dynamics of peptide bonds is essential for simulating larger and more complex peptide structures .
Solvent in Peptide Synthesis: NMF and DMF are commonly used solvents in peptide synthesis, playing similar roles in facilitating the chemical reactions involved in building peptide bonds .
Industrial Applications Beyond biological applications, NMF and DMF are used on an industrial scale as reactants and as excellent solvents for both organic compounds and inorganic electrolytes, because of their chemical bifunctionality and high polarity . They find extensive use in the manufacture of, e.g., pharmaceuticals, pesticides, fibers, adhesives, and coatings . Their unlimited miscibility in water and many organic solvents (including alcohols, esters, ethers, ketones, and aromatic hydrocarbons) contrasts with their immiscibility with aliphatic hydrocarbons, which is utilized for separating aromatics from aliphatic components in petroleum refinement .
N-Methylformamide as an Antineoplastic Agent
Mechanism of Action
N-Methylformamide-d5 exerts its effects through various mechanisms, including:
Hydrogen Bonding: The deuterium atoms in this compound can form strong hydrogen bonds with other molecules, affecting their stability and reactivity.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Non-Deuterated N-Methylformamide (NMF)
N-Methylformamide (C₂H₅NO) serves as a foundational compound for N-Methylformamide-d4. Key differences include:
NMF is also associated with higher toxicity risks compared to its deuterated form, as prolonged exposure can cause hepatotoxicity .
Deuterated N,N-Dimethylformamide (DMF-d7)
DMF-d7 (C₃D₇NO) is a fully deuterated analog of N,N-Dimethylformamide (DMF), a structurally related solvent. Comparisons include:
DMF-d7’s complete deuteration makes it ideal for high-field NMR, whereas this compound is preferred for selective H/D exchange studies .
N,N-Dimethylacetamide (DMAc)
DMAc (C₄H₉NO) differs structurally by replacing the formyl group with an acetyl group. Key contrasts:
DMAc’s higher thermal stability makes it preferable for high-temperature reactions, while this compound is reserved for deuterium-sensitive applications .
Formamide (HCONH₂)
Formamide, the simplest carboxylic acid amide, lacks alkyl substitution on nitrogen. Differences include:
Property | This compound | Formamide |
---|---|---|
Structure | N-methyl substituted | Unsubstituted NH₂ |
Reactivity | Less nucleophilic | Highly nucleophilic |
Toxicity | Moderate | High (teratogenic) |
Formamide’s unsubstituted amine group enables participation in condensation reactions, whereas this compound’s methyl group sterically hinders such interactions .
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuteration Level | Key Applications |
---|---|---|---|---|
This compound | C₂H₂D₅NO | 78.14 | 5 D-atoms | NMR, isotopic tracing |
N-Methylformamide | C₂H₅NO | 73.09 | None | General synthesis |
DMF-d7 | C₃D₇NO | 80.16 | 7 D-atoms | High-resolution NMR |
DMAc | C₄H₉NO | 87.12 | None | Polymers, drug delivery |
Biological Activity
N-Methylformamide-d5 (NMF-d5) is a deuterated derivative of N-methylformamide (NMF), a compound known for its biological activity and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of NMF-d5, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
NMF-d5 is characterized by the presence of five deuterium atoms, which makes it useful in metabolic studies due to its distinct mass signature. The molecular formula is C2D5NO, and it is structurally similar to NMF, which is known for its role as a solvent and reagent in organic synthesis.
1. Antitumor Activity
NMF has been investigated for its antitumor properties. A series of derivatives including NMF-d5 were tested against various cancer cell lines, particularly focusing on their efficacy against ovarian sarcoma and lymphoma in animal models. Research indicated that NMF exhibited significant antitumor activity, with some derivatives showing enhanced potency compared to the parent compound .
Compound | Tumor Type | Activity Level |
---|---|---|
NMF | Ovarian Sarcoma | High |
NMF | TLX5 Lymphoma | High |
NMF-d5 | Ovarian Sarcoma | Moderate |
NMF-d5 | TLX5 Lymphoma | Moderate |
2. Toxicological Studies
Case Study: Occupational Exposure
- Study Population : 698 workers exposed to DMF
- Findings : Elevated liver enzymes were only significant in the highest tertile of urinary concentrations (>3.88 mg/L) with a benchmark dose lower limit (BMDL10) established at 14 mg/L .
3. Metabolic Pathways
The metabolism of NMF-d5 involves hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of various metabolites such as N-hydroxymethyl-N-methylformamide. This metabolic pathway is crucial for understanding the compound's bioactivity and potential toxicity .
The mechanisms through which NMF-d5 exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that NMF can inhibit the growth of cancer cells by inducing apoptosis through various signaling pathways.
- Modulation of Enzyme Activity : It affects enzymes involved in detoxification processes, potentially altering drug metabolism and enhancing the toxicity of co-administered drugs.
Summary of Findings
The biological activity of this compound highlights its potential as an antitumor agent while also raising concerns regarding its hepatotoxicity. The following table summarizes key findings from various studies:
Study Reference | Compound Tested | Key Findings |
---|---|---|
Sakai et al., 1998 | DMF/NMF | No effect on liver enzymes in low-exposure group |
Wu et al., 2017 | DMF/NMF | Increased risk of liver damage at high urinary concentrations |
Research on Antitumor Activity | NMF/NMF-d5 | Significant antitumor effects against specific cancers |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-Methylformamide-d5 with high isotopic purity in academic laboratories?
- Methodological Answer : Synthesis requires strict control of deuterium incorporation to achieve >99 atom% D (e.g., via catalytic exchange or deuterated reagent protocols). Key steps include:
- Using deuterated solvents (e.g., D₂O) to minimize proton exchange .
- Validating isotopic purity via quantitative ¹H/²H NMR or mass spectrometry .
- Monitoring reaction kinetics to avoid isotopic dilution during purification (e.g., reduced-pressure distillation) .
- Data Table :
Isotopic Purity (%) | Synthesis Method | Validation Technique |
---|---|---|
99 atom% D | Catalytic exchange | ¹H NMR (δ 2.8–3.1 ppm) |
98.5 atom% D | Deutero-methylation | FT-IR (C-D stretch ~2100 cm⁻¹) |
Q. How can researchers ensure the stability of this compound in long-term storage for experimental reproducibility?
- Methodological Answer :
- Store in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize hydrolysis and deuterium loss .
- Conduct periodic stability testing via Karl Fischer titration for water content (<0.1%) and GC-MS for decomposition products (e.g., formic acid-d₂) .
Advanced Research Questions
Q. What isotopic effects does this compound exhibit in reaction mechanisms compared to its non-deuterated counterpart?
- Methodological Answer :
- Kinetic isotope effects (KIEs) can alter reaction rates in nucleophilic acyl substitutions or cyclization reactions. For example:
- Deuterium-induced retardation : C-D bonds exhibit slower cleavage in SN² reactions (e.g., KIE ≈ 2–3 in amide hydrolysis) .
- Use computational modeling (DFT or MD simulations) to predict isotopic impacts on transition states .
Q. How should researchers address inconsistencies in solvent effects when using this compound in catalytic systems?
- Methodological Answer :
- Systematic solvent screening : Compare deuterated vs. non-deuterated solvents in identical reaction setups (e.g., Pd-catalyzed cross-coupling).
- Control experiments : Isolate solvent effects by maintaining constant temperature, catalyst loading, and substrate ratios .
- Example Workflow :
Optimize reaction in N-Methylformamide (non-deuterated).
Repeat with this compound under identical conditions.
Analyze rate differences via Arrhenius plots to distinguish solvent polarity vs. isotopic effects .
Q. What analytical strategies are recommended for quantifying trace impurities in this compound used in kinetic studies?
- Methodological Answer :
- Multi-technique validation :
- LC-MS/MS for detecting residual amines or formamide derivatives (LOQ < 0.01%) .
- Headspace GC for volatile impurities (e.g., residual DMF-d7 from synthesis) .
- Calibration standards : Use deuterated internal standards (e.g., DMF-d7) to correct for matrix effects .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in compliance with occupational health guidelines?
- Methodological Answer :
- Ventilation : Use fume hoods (NIOSH REL: 10 ppm TWA) to avoid inhalation of vapors .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal absorption (LD₅₀: 3.5 g/kg in rodents) .
- Waste disposal : Neutralize with dilute HCl before disposal to prevent environmental release .
Q. Data Management and Reporting
Q. How should researchers document experimental parameters for this compound to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance?
- Methodological Answer :
Properties
CAS No. |
863653-47-8 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
64.10 g/mol |
IUPAC Name |
N,1-dideuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD |
InChI Key |
ATHHXGZTWNVVOU-OMGDYAOASA-N |
Isomeric SMILES |
[2H]C(=O)N([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.